[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Description
The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate features a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the 1-position and a methylcarbamate group at the 4-position. The carbamate nitrogen is further substituted with a second 4-chlorophenyl moiety. This structure combines the rigidity of the triazole ring with the lipophilic and electron-withdrawing properties of chlorophenyl groups, which are critical for interactions in biological systems.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-11-1-5-13(6-2-11)19-16(23)24-10-14-9-22(21-20-14)15-7-3-12(18)4-8-15/h1-9H,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAYVSWZIXUNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial respiratory chain . This compound belongs to the strobilurin group of fungicides, which are known to inhibit mitochondrial respiration.
Mode of Action
The compound acts by inhibiting mitochondrial respiration . It achieves this by blocking electron transfer within the respiratory chain. This action disrupts important cellular biochemical processes, leading to the cessation of fungal growth.
Biochemical Pathways
The affected pathway is the mitochondrial respiratory chain . By blocking electron transfer within this chain, the compound disrupts the production of energy-rich ATP. This disruption affects a range of essential processes in the fungal cell, leading to the cessation of growth.
Pharmacokinetics
After oral administration of the compound to rats, about 50% of the dose was absorbed . Concentrations of the compound in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours. The majority (74-91%) of the dose was eliminated in the faeces, with the remainder (10-13%) in the urine.
Biological Activity
The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has garnered attention in scientific research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, synthesizing findings from diverse sources.
- Molecular Formula : C16H12Cl2N4O2
- Molecular Weight : 363.2 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structure, which includes a triazole moiety known for various pharmacological effects. The following sections detail specific biological activities observed in studies.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. The presence of the 4-chlorophenyl group enhances these effects due to its electron-withdrawing characteristics, which may increase the compound's lipophilicity and membrane penetration ability.
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. In vitro studies suggest that compounds like the one can induce apoptosis in cancer cells. A study focusing on structurally related triazoles reported IC50 values indicating effective cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve disruption of cellular signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects of triazole derivatives. The compound may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, suggesting a role in preventing neurodegenerative diseases.
Case Studies
-
In Vitro Study on Antitumor Activity :
A recent study evaluated the anticancer effects of structurally related compounds on human cancer cell lines. The results indicated that compounds with similar triazole structures exhibited significant growth inhibition, with mechanisms involving apoptosis and cell cycle arrest. -
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The study found that modifications in the phenyl groups significantly affected the antimicrobial potency, highlighting the importance of structural optimization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Triazole Core
The following table highlights key structural analogs and their substituent variations:
Key Observations:
- Carbamate vs. Ester/Amide Groups : The carbamate group in the target compound may confer greater hydrolytic stability compared to ester analogs (e.g., ), though ester-linked derivatives (e.g., NSAID conjugates in ) are designed for prodrug activation .
- Chlorophenyl vs. Other Aryl Groups : Analogs with methoxyphenyl () or bromophenyl () substituents show altered electronic profiles, impacting binding affinity in biological systems.
- Triazole vs.
Anticancer Activity:
- Triazole-Benzyl Derivatives: The compound 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol () induces autophagy-dependent apoptosis in breast cancer models via ROS accumulation and caspase activation .
- Imidazo[1,2-a]pyridine-Triazole Hybrids: Derivatives like 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine () show potent anticancer activity, with IC₅₀ values in the nanomolar range, attributed to dual targeting of kinase pathways .
Antimicrobial Activity:
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 4-chlorophenyl azide and a propargyl derivative.
- Step 2 : Carbamate linkage formation between the triazole intermediate and 4-chlorophenyl isocyanate in solvents like dichloromethane or acetonitrile, with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Critical Parameters : Reaction time (6–12 hours), temperature (room temperature for CuAAC; 40–60°C for carbamate coupling), and solvent purity to avoid hydrolysis side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazole ring (δ 7.8–8.2 ppm for triazole protons) and carbamate carbonyl (δ 150–155 ppm for C=O) .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C carbamate) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 373.05 for C₁₇H₁₂Cl₂N₄O₂) .
Q. How is the compound screened for preliminary biological activity?
- Enzyme Inhibition Assays : Tested against acetylcholinesterase (AChE) or similar targets using Ellman’s method, with IC₅₀ values compared to reference inhibitors (e.g., donepezil) .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refines bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles (e.g., triazole-phenyl: 5–15°) .
- Handling Data Contradictions : Disordered solvent molecules or twinning effects are addressed using SQUEEZE (in PLATON) or twin refinement in SHELXL .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents?
- Triazole Modifications : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂) enhances AChE inhibition but reduces solubility .
- Carbamate Variations : Substituting methyl with ethyl groups increases metabolic stability but may lower blood-brain barrier penetration .
- Key Data :
| Substituent | IC₅₀ (AChE, nM) | LogP |
|---|---|---|
| 4-Cl-Ph | 12.3 | 3.2 |
| 4-NO₂-Ph | 8.7 | 3.8 |
| Ethyl carbamate | 15.6 | 2.9 |
Q. How does hydrolysis of the carbamate group impact bioactivity?
- Mechanism : Hydrolysis under physiological pH (7.4) generates 4-chloroaniline and CO₂, detectable via HPLC-MS. Kinetic studies show a half-life of ~4 hours in phosphate buffer .
- Biological Relevance : Hydrolysis products may contribute to toxicity (e.g., methemoglobinemia from 4-chloroaniline) but also enable prodrug strategies .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with AChE (PDB: 4EY7), showing hydrogen bonds between the carbamate carbonyl and Ser203 .
- MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-enzyme complex, with RMSD <2.0 Å indicating stable binding .
Methodological Notes
- Synthesis Optimization : Use inert atmospheres (N₂/Ar) during carbamate coupling to prevent moisture-induced degradation .
- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Biological Assays : Include positive controls (e.g., rivastigmine for AChE) and validate results across ≥3 independent replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
